

Baricitinib rheumatoid arthritis clinical trial design

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Compound Focus: Baricitinib

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Clinical Trial Designs & Key Characteristics

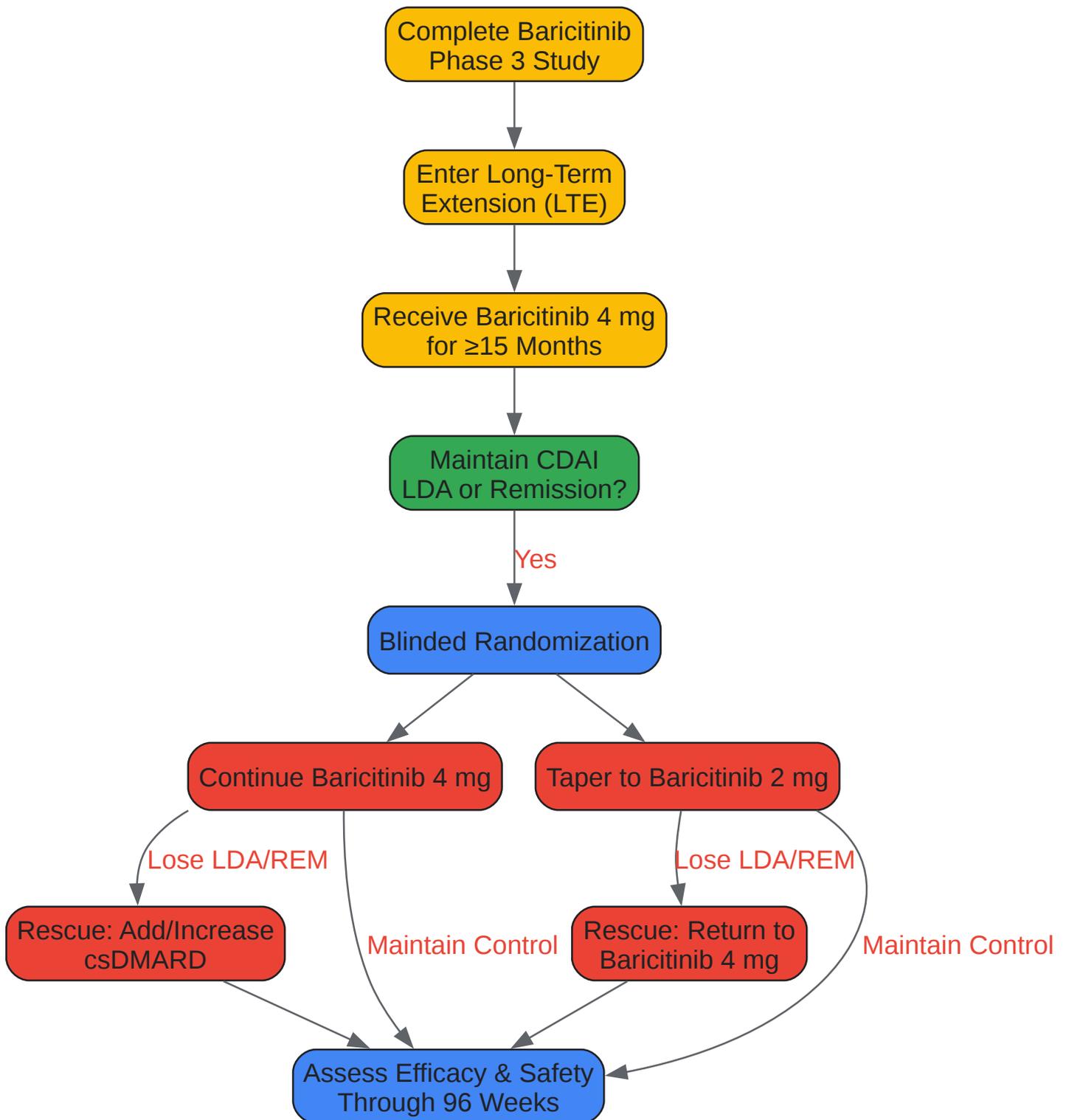
Recent studies investigate **baricitinib**'s use in RA through various trial designs, from phase III long-term extensions to real-world observational studies.

Table 1: Summary of **Baricitinib** Clinical Trials in Rheumatoid Arthritis

Trial / Study Name	Design & Phase	Patient Population	Intervention & Comparators	Primary Endpoint(s)
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| **RA-BEYOND** [1] [2] | Randomized, Double-blind, Phase 3 Long-Term Extension (LTE) | Patients with RA who achieved sustained CDAI LDA/REM after ≥15 months of **baricitinib** 4 mg [1]. | • Continue **baricitinib** 4 mg • Taper to **baricitinib** 2 mg [1] | Maintenance of LDA/REM at 96 weeks [1]. | | **RA-BE-REAL (Spanish Subgroup)** [3] | Prospective, Multinational, Observational Study | Adult patients with RA initiating first-time **baricitinib** or other b/tsDMARD in clinical practice [3]. | • **Baricitinib** cohort • Other b/tsDMARD cohort [3] | Time to all-cause treatment discontinuation at 24 months [3]. | | **Systematic Literature Review (Spain)** [4] | Systematic Review of Real-World Evidence (RWE) | >1000 adults with moderate-to-severe RA treated with **baricitinib** in Spain [4]. | **Baricitinib** (mostly 4 mg/day) in real-world setting [4]. | Real-world effectiveness, safety, and treatment patterns [4]. |

The workflow for the phase III dose-reduction trial illustrates the structured approach to evaluating maintenance of disease control.



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Efficacy and Effectiveness Outcomes

Baricitinib demonstrates significant efficacy in clinical trials and real-world settings, with specific outcomes for dose reduction and long-term treatment.

Table 2: Key Efficacy Outcomes from Baricitinib Clinical Studies

Study	Treatment Groups	Low Disease Activity (LDA) Rate	Remission (REM) Rate	Rescue Rate	Recapture of LDA Post-Rescue
RA-BEYOND (96 weeks) [1] [2]	Baricitinib 4 mg	70.2% (NRI)	36.6% (NRI)	14.7%	-
	Baricitinib 2 mg	59.9% (NRI)	30.8% (NRI)	22.5%	-
RA-BEYOND (Post-Rescue) [1]	Baricitinib 2 mg -> 4 mg	-	-	-	76.2% at 12 weeks; 75.6% at 24 weeks
RA-BE-REAL (24 months) [3]	Baricitinib (Real-world)	46.4% (LDA)	10.7% (REM)	-	-
	Other b/tsDMARDs (Real-world)	29.3% (LDA)	26.8% (REM)	-	-
Systematic Review (Spain) [4]	Baricitinib (Real-world)	Improved disease activity scores (DAS28, SDAI, CDAI) reported across studies.		-	-

NRI: Non-responder imputation, considering rescued or discontinued patients as non-responders.

Safety and Tolerability Profile

The safety profile of **baricitinib** is consistent across clinical trials and real-world studies, with known risks managed through dose recommendations [4].

Table 3: Safety Outcomes in Real-World Practice (Systematic Review of Spanish Data) [4]

Safety Parameter	Reported Incidence / Events
Discontinuation due to Adverse Events (AEs)	9.5% to 20% across studies
Herpes Zoster	11 cases
Serious Infections	6 events
Major Adverse Cardiovascular Events (MACE)	2 events
Malignant Neoplasms	3 events

Experimental Protocols for Key Assessments

Standardized methodologies are crucial for consistent endpoint evaluation across RA clinical trials.

Disease Activity Assessment Protocol

- **Tool:** Clinical Disease Activity Index (CDAI) [1] [3] [2].
- **Components and Calculation [1]:**
 - **Swollen Joint Count (SJC):** 28 joints.
 - **Tender Joint Count (TJC):** 28 joints.
 - **Patient Global Assessment of Disease Activity (PtGA):** 0-100 mm Visual Analog Scale (VAS).
 - **Physician Global Assessment of Disease Activity (PhGA):** 0-100 mm VAS.
 - **Formula:** $CDAI = SJC28 + TJC28 + PtGA + PhGA$

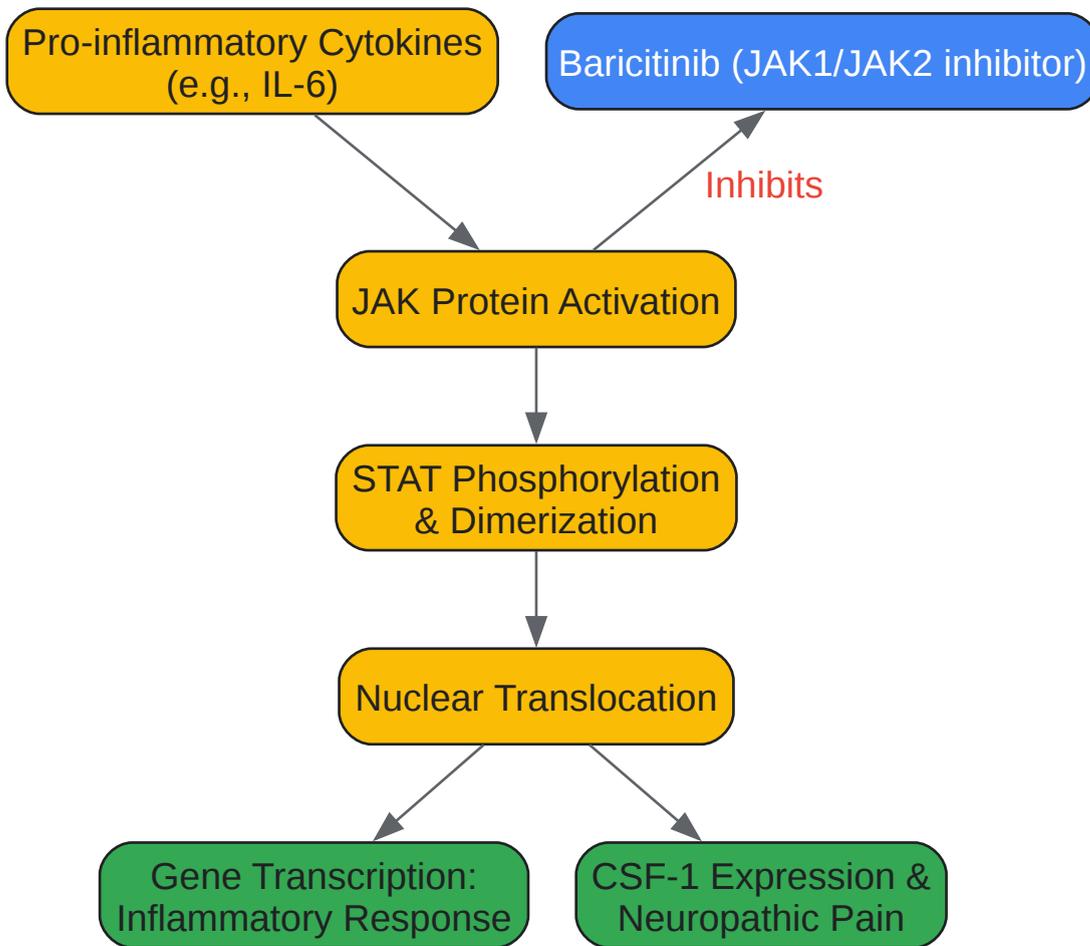
- **Disease State Definitions** [1] [3]:
 - **Remission (REM)**: CDAI \leq 2.8
 - **Low Disease Activity (LDA)**: CDAI $>$ 2.8 and \leq 10.0
 - **Moderate Disease Activity**: CDAI $>$ 10.0 and \leq 22.0
 - **High Disease Activity**: CDAI $>$ 22.0

Patient-Reported Outcomes (PROs) and Physical Function Protocol

- **Health Assessment Questionnaire-Disability Index (HAQ-DI)** [3]: Assesses physical function and disability.
- **Pain Assessment** [3]: Typically measured on a 100 mm VAS.
- **Health-Related Quality of Life (HRQoL)** [3]: Often evaluated using instruments like the EQ-5D.

Mechanistic Insights and Preclinical Models

Baricitinib's mechanism of action involves inhibition of the JAK/STAT signaling pathway. Preclinical studies provide insights into its additional role in pain relief.



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Preclinical research suggests **baricitinib**'s pain relief efficacy may extend beyond general anti-inflammatory effects. In a mouse model of arthritis, **baricitinib** specifically restored altered gene expression in the dorsal root ganglion (DRG) and reduced markers of neuropathic pain, unlike the NSAID celecoxib [5]. This indicates a potential direct effect on pain pathways, possibly through suppression of the JAK/STAT3 pathway and downstream reduction of Colony-Stimulating Factor 1 (CSF-1) [5].

Conclusion for Clinical Development

Recent trial data supports **baricitinib** as an effective treatment for moderate-to-severe RA, with a well-characterized safety profile. The **RA-BEYOND study** provides a robust template for designing dose-reduction or treatment de-escalation trials, demonstrating that a 4 mg dose is superior for maintaining disease control, while a 2 mg dose remains a viable option for many patients, especially with the possibility of

recapturing response [1]. Real-world studies like **RA-BE-REAL** confirm the drug's effectiveness and persistence in heterogeneous clinical practice populations, including older, treatment-experienced patients [3].

Future clinical development can leverage these designs to explore optimized treatment sequencing and combination strategies.

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References

1. Baricitinib dose reduction in patients with rheumatoid arthritis achieving sustained disease control: Final results from the RA-BEYOND study | The Journal of Rheumatology [jrheum.org]
2. Baricitinib Dose Reduction in Patients With Rheumatoid Arthritis Achieving Sustained Disease Control: Final Results From the RA-BEYOND Study - PubMed [pubmed.ncbi.nlm.nih.gov]
3. The RA-BE-REAL Study [pmc.ncbi.nlm.nih.gov]
4. Real-World Evidence for Baricitinib in the Treatment of ... [pmc.ncbi.nlm.nih.gov]
5. Baricitinib ameliorates inflammatory and neuropathic pain in ... [pmc.ncbi.nlm.nih.gov]

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